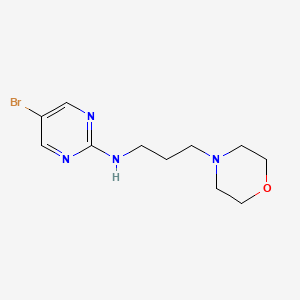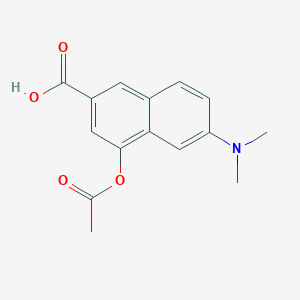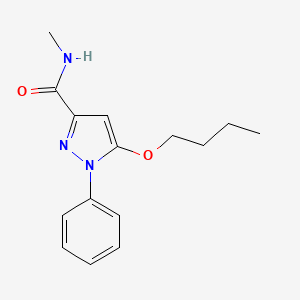
5-Acetyl-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that contains both a pyrazole ring and nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1H-pyrazole-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in the presence of a solvent like toluene or dichloromethane can yield pyrazole derivatives .
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly catalysts and solvents, are often applied to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5-Acetyl-1H-pyrazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Similar in structure but contains an amino group instead of an acetyl group.
1H-Pyrazole-3-carbonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Uniqueness
5-Acetyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both an acetyl and nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C6H5N3O |
|---|---|
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
5-acetyl-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c1-4(10)6-2-5(3-7)8-9-6/h2H,1H3,(H,8,9) |
Clave InChI |
SJPOZNSBAGRTNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NN1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)


![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)


![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine](/img/structure/B13937588.png)
![5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13937589.png)
![5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13937594.png)

